molecular formula C11H5Cl2FN4O2S2 B12998773 5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Cat. No.: B12998773
M. Wt: 379.2 g/mol
InChI Key: XJCPXOTZRUPZBJ-UHFFFAOYSA-N
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Description

5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a thiazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The addition of chloro and fluoro substituents further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolo[4,5-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Introduction of chloro substituents: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

    Fluorophenyl substitution: The final step involves the nucleophilic aromatic substitution of the fluorophenyl group onto the thiazolo[4,5-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Coupling reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazolo[4,5-d]pyrimidine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and antiviral agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-1,3-dithiolo[4,5-d]pyrimidine-2-thione
  • 5,7-Dichloro-1,3-dithiolo[4,5-d]pyrimidine-2-selone

Uniqueness

5,7-Dichloro-N-(3-fluorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and potential biological activity. The combination of chloro and fluoro substituents also contributes to its distinct chemical reactivity and stability compared to similar compounds.

Properties

Molecular Formula

C11H5Cl2FN4O2S2

Molecular Weight

379.2 g/mol

IUPAC Name

5,7-dichloro-N-(3-fluorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide

InChI

InChI=1S/C11H5Cl2FN4O2S2/c12-8-7-9(16-10(13)15-8)17-11(21-7)22(19,20)18-6-3-1-2-5(14)4-6/h1-4,18H

InChI Key

XJCPXOTZRUPZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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